molecular formula C6H4ClFO2S B145873 3-Fluorobenzenesulfonyl chloride CAS No. 701-27-9

3-Fluorobenzenesulfonyl chloride

Cat. No.: B145873
CAS No.: 701-27-9
M. Wt: 194.61 g/mol
InChI Key: OKYSUJVCDXZGKE-UHFFFAOYSA-N
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Description

3-Fluorobenzenesulfonyl chloride, also known as m-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It can be prepared from 1,3-benzenedisulfonyl fluoride.

Scientific Research Applications

Chemical Activation of Polymeric Carriers

3-Fluorobenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride, has been found effective in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports, such as polystyrene microspheres, Sepharose beads, or cellulose rods. The activated support retains its activity for several months and can be used for bioselective separation applications (Chang, Gee, Smith, & Lake, 1992).

Synthesis of Azolo[c][1,2,4]Thiadiazine S,S-Dioxides

This compound can be used in the synthesis of azolo[c][1,2,4]benzothiadiazine S,S-dioxides. This compound shows potential in the development of new pharmaceuticals, particularly when combined with 3-aminoazoles under certain conditions (Cherepakha, Kovtunenko, & Tolmachev, 2013).

Imaging Agent Development in Medical Research

Fluorine-18 labeled analogs of hypoglycemic drugs have been synthesized using this compound, showcasing its potential in creating imaging agents for β-cell evaluation in diabetes research (Shiue, Schirrmacher, Shiue, & Alavi, 2001).

Electrocatalytic Fluorination

This compound is utilized in electrochemical fluorination processes. This application is significant in producing fluorinated compounds, which are crucial in pharmaceutical and agrochemical industries. The process demonstrates moderate to good yields and supports recycling of the catalyst (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Fluorination in Asymmetric Synthesis

The compound plays a role in the enantiodivergent electrophilic fluorination process. This process is essential in creating enantiomerically pure compounds, which have significant implications in the development of new pharmaceuticals (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).

Safety and Hazards

3-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant. It causes severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . Proper personal protective equipment should be used when handling this chemical .

Mechanism of Action

Target of Action

3-Fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride

Mode of Action

The mode of action of this compound involves its reaction with nucleophiles. The sulfonyl chloride functional group is highly reactive due to the good leaving group (Cl-) and can be displaced by various nucleophiles. This allows the compound to form various derivatives, depending on the reacting nucleophile .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific derivative formed through its reaction with a nucleophile. For instance, if the compound reacts with an amine to form a sulfonamide, this could potentially inhibit enzymes or disrupt protein function, depending on the specific amine involved .

Action Environment

This compound is sensitive to moisture and can react with water to produce toxic gases . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity. Additionally, the compound’s reactivity suggests that it could potentially interact with various substances in its environment, further influencing its action.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to cause severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . These properties suggest that it could have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to bind to various biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, 3-Fluorobenzenesulfonyl chloride is known to react violently with water . This suggests that its effects could change over time, particularly in aqueous environments. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Properties

IUPAC Name

3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYSUJVCDXZGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370179
Record name 3-Fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-27-9
Record name 3-Fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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